Cas no 959928-89-3 (Ethyl 4-(pyrimidin-2-ylamino)benzoate)

Ethyl 4-(pyrimidin-2-ylamino)benzoate is a benzoate ester derivative featuring a pyrimidin-2-ylamino substituent at the para position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural motif, which is often associated with biological activity. The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic applications. Its pyrimidine moiety may contribute to binding interactions in target systems, making it a valuable intermediate for the development of kinase inhibitors or other therapeutic agents. The compound's well-defined structure and purity make it suitable for precise experimental and industrial applications.
Ethyl 4-(pyrimidin-2-ylamino)benzoate structure
959928-89-3 structure
Product Name:Ethyl 4-(pyrimidin-2-ylamino)benzoate
CAS No:959928-89-3
MF:C13H13N3O2
MW:243.261222600937
CID:1081264
PubChem ID:53426089
Update Time:2025-10-29

Ethyl 4-(pyrimidin-2-ylamino)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(pyrimidin-2-ylamino)benzoate
    • 4-(Pyrimidin-2-ylamino)benzoic acid ethyl ester
    • AKOS022175105
    • DTXSID70699061
    • 959928-89-3
    • Ethyl4-(pyrimidin-2-ylamino)benzoate
    • EN300-6508122
    • SB59445
    • Ethyl 4-[(pyrimidin-2-yl)amino]benzoate
    • FT-0723054
    • DB-080391
    • Inchi: 1S/C13H13N3O2/c1-2-18-12(17)10-4-6-11(7-5-10)16-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,14,15,16)
    • InChI Key: QZNMTAJPWIVICE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(=CC=1)NC1N=CC=CN=1)=O

Computed Properties

  • Exact Mass: 243.10100
  • Monoisotopic Mass: 243.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.1Ų

Experimental Properties

  • PSA: 64.11000
  • LogP: 2.46990

Ethyl 4-(pyrimidin-2-ylamino)benzoate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Ethyl 4-(pyrimidin-2-ylamino)benzoate

Ethyl 4-(Pyrimidin-2-Ylamino)Benzoate: A Comprehensive Overview

Ethyl 4-(pyrimidin-2-ylamino)benzoate, with the CAS number 959928-89-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as Ethyl 4-(pyrimidin-2-ylamino)benzoate, has garnered attention due to its potential applications in drug development and its unique chemical properties. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and recent research findings associated with this compound.

The chemical structure of ethyl 4-(pyrimidin-2-ylamino)benzoate consists of a benzoate group substituted with an ethyl ester and a pyrimidine ring attached via an amino group at the para position. The pyrimidine ring is a heterocyclic aromatic system that plays a crucial role in the compound's biological activity. This structure makes it a promising candidate for various applications, particularly in the development of kinase inhibitors and other bioactive molecules.

Recent studies have highlighted the potential of ethyl 4-(pyrimidin-2-ylamino)benzoate as a lead compound for the design of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes and receptors involved in disease pathways, such as cancer and inflammatory conditions. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain protein kinases, which are critical targets in oncology.

In terms of synthesis, ethyl 4-(pyrimidin-2-ylamino)benzoate can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of pyrimidine derivatives with substituted benzoyl chlorides or their equivalents under appropriate conditions. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product.

The physical properties of ethyl 4-(pyrimidin-2-ylamino)benzoate include a melting point of approximately 150°C and a solubility profile that makes it suitable for various biological assays. Its stability under physiological conditions has also been evaluated, making it a viable candidate for in vivo studies.

From an analytical standpoint, ethyl 4-(pyrimidin-2-ylamino)benzoate can be characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR). These methods allow for precise determination of its molecular weight, purity, and structural integrity.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic properties of ethyl 4-(pyrimidin-2-ylamino)benzoate using software tools like QSAR (Quantitative Structure–Activity Relationship). These predictions have been instrumental in guiding further experimental studies and optimizing the compound's therapeutic potential.

In conclusion, ethyl 4-(pyrimidin-2-ylamino)benzoate is a versatile compound with promising applications in drug discovery and development. Its unique chemical structure, coupled with its demonstrated biological activity, positions it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the advancement of medical science.

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